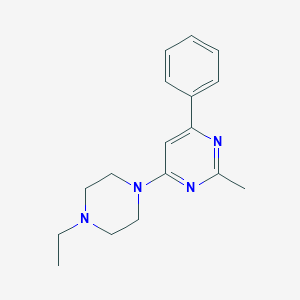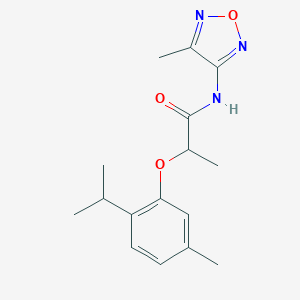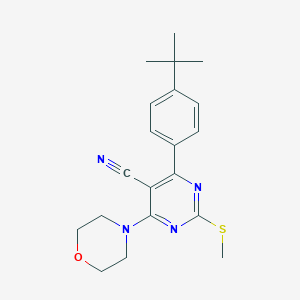
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been found to be effective in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile disrupts BCR signaling, leading to apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to inhibit other signaling pathways, such as the Toll-like receptor (TLR) pathway, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to reduce the production of autoantibodies in animal models of lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its potential toxicity, particularly in the liver. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have limited efficacy in some cancer types, such as solid tumors.
Zukünftige Richtungen
There are several future directions for research on 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. One area of research is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is a need for further research on the safety and toxicity of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, particularly in long-term use. Finally, there is a need for clinical trials to evaluate the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile in a wider range of cancer types and autoimmune diseases.
Synthesemethoden
The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile involves a series of chemical reactions that include the condensation of 4-tert-butylphenylhydrazine with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting product with morpholine and potassium carbonate. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders, such as asthma and inflammatory bowel disease.
Eigenschaften
Produktname |
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile |
|---|---|
Molekularformel |
C20H24N4OS |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)15-7-5-14(6-8-15)17-16(13-21)18(23-19(22-17)26-4)24-9-11-25-12-10-24/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
USBRWKLAVHOQEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
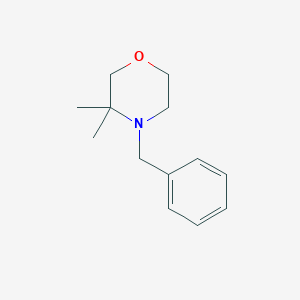
![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
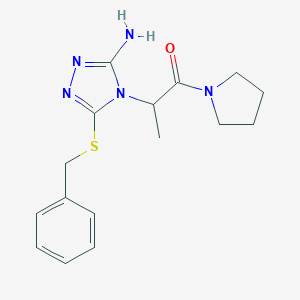
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
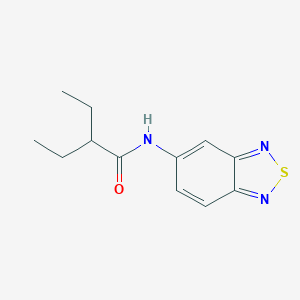
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)
